molecular formula C15H16N2OS B11111994 1-Phenyl-3-[2-(phenylsulfanyl)ethyl]urea

1-Phenyl-3-[2-(phenylsulfanyl)ethyl]urea

Cat. No.: B11111994
M. Wt: 272.4 g/mol
InChI Key: YAAOGANEPJARDC-UHFFFAOYSA-N
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Description

3-PHENYL-1-[2-(PHENYLSULFANYL)ETHYL]UREA is an organic compound characterized by the presence of a phenyl group and a phenylsulfanyl group attached to an ethylurea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-PHENYL-1-[2-(PHENYLSULFANYL)ETHYL]UREA typically involves the reaction of phenyl isocyanate with 2-(phenylsulfanyl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 3-PHENYL-1-[2-(PHENYLSULFANYL)ETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-PHENYL-1-[2-(PHENYLSULFANYL)ETHYL]UREA has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-PHENYL-1-[2-(PHENYLSULFANYL)ETHYL]UREA involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, potentially modulating their activity. The compound’s effects may be mediated through the inhibition or activation of these molecular targets, leading to the observed biological activities.

Comparison with Similar Compounds

  • 1-PHENYL-3-(2,2,2-TRICHLORO-1-(4-CHLORO-PHENYLSULFANYL)-ETHYL)-UREA
  • 1-PHENYL-3-(2,2,2-TRICHLORO-1-HYDROXY-ETHYL)-UREA
  • 1-(4-CHLORO-PHENYL)-3-(3,5-DICHLORO-PHENYL)-UREA

Comparison: Compared to these similar compounds, 3-PHENYL-1-[2-(PHENYLSULFANYL)ETHYL]UREA is unique due to its specific substitution pattern and the presence of the phenylsulfanyl group. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

1-phenyl-3-(2-phenylsulfanylethyl)urea

InChI

InChI=1S/C15H16N2OS/c18-15(17-13-7-3-1-4-8-13)16-11-12-19-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18)

InChI Key

YAAOGANEPJARDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCSC2=CC=CC=C2

Origin of Product

United States

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